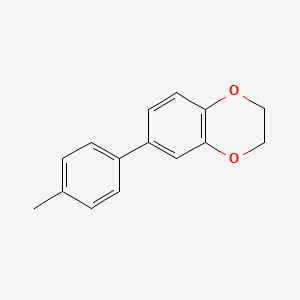

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine

Description

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

6-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C15H14O2/c1-11-2-4-12(5-3-11)13-6-7-14-15(10-13)17-9-8-16-14/h2-7,10H,8-9H2,1H3 |

InChI Key |

YNRJOBPDPLGMRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(C=C2)OCCO3 |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of Benzodioxane Core

The starting material, 2,3-dihydrobenzo-dioxin-6-amine, is synthesized by cyclization of catechol derivatives with ethylene glycol under acidic conditions. This forms the benzodioxane moiety, which serves as the backbone for further functionalization.

Step 2: Sulfonylation Reaction

The benzodioxane derivative is reacted with 4-methylbenzenesulfonyl chloride in an aqueous alkaline medium (pH 9–10) maintained by sodium carbonate (Na₂CO₃). The reaction proceeds at room temperature with stirring for several hours. Thin-layer chromatography (TLC) is used to monitor the reaction progress until a single spot is observed.

- Reagents: N-2,3-Dihydrobenzo-dioxin-6-amine and 4-methylbenzenesulfonyl chloride.

- Solvent: Water.

- Conditions: Room temperature, pH adjusted to 2 using concentrated hydrochloric acid (HCl) after reaction completion.

- Yield: Approximately 80%.

- Product: N-(2,3-Dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide.

Step 3: Coupling with Phenyl Derivatives

The sulfonamide intermediate is further reacted with substituted or unsubstituted phenyl acetamides in the presence of lithium hydride (LiH) as a base. The reaction occurs in N,N-dimethylformamide (DMF) at room temperature for 3–4 hours. TLC is again employed to ensure completion.

- Reagents: N-(2,3-Dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide and phenyl acetamides.

- Solvent: DMF.

- Conditions: Room temperature with stirring.

- Workup: Reaction mixture poured onto crushed ice; product filtered and air-dried.

Reaction Monitoring and Characterization

To ensure high purity and yield, several analytical techniques are employed during and after synthesis:

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress by observing the formation of a single product spot.

- Spectroscopic Analysis:

- Infrared (IR) Spectroscopy: Confirms functional groups such as N-H stretching (~3248 cm⁻¹), aromatic C-H stretching (~3045 cm⁻¹), and SO₂ stretching (~1383 cm⁻¹).

- Nuclear Magnetic Resonance (NMR): Provides detailed insights into the hydrogen environments within the molecule.

- Mass Spectrometry (MS): Used to determine molecular weight and confirm structural integrity.

Reaction Scheme

Key Observations

- The sulfonylation step is critical for introducing the methylphenyl group while maintaining the integrity of the benzodioxane core.

- Reaction conditions such as pH and temperature must be carefully controlled to optimize yields and minimize by-products.

- Analytical techniques like TLC and IR spectroscopy are indispensable for monitoring reaction progress and confirming product formation.

Data Table: Reaction Yields and Conditions

| Step | Reaction Type | Yield (%) | Key Reagents | Analytical Techniques Used |

|---|---|---|---|---|

| 1 | Cyclization | ~85 | Catechol, Ethylene Glycol | TLC |

| 2 | Sulfonylation | ~80 | Benzodioxane Core, Sulfonyl Chloride | IR, NMR |

| 3 | Coupling Reaction | ~75–85 | Sulfonamide Intermediate + Phenyl Acetamides | TLC, MS |

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The benzodioxine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodioxine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Various derivatives of 1,4-benzodioxane have shown notable anti-inflammatory activities. For instance, studies indicate that specific regioisomers can inhibit inflammatory pathways effectively .

- Enzyme Inhibition : Research has demonstrated that compounds with similar benzodioxane structures inhibit key enzymes such as α-glucosidase and acetylcholinesterase. These interactions suggest potential applications in treating metabolic disorders and neurodegenerative diseases .

- Anticancer Properties : The compound has been implicated in cancer treatment strategies. For example, a benzodioxane derivative was identified as a potent inhibitor of the p38α MAPK pathway, which is critical in cancer cell proliferation and survival . Additionally, studies have indicated that certain benzodioxane analogs exhibit growth inhibitory effects in human ovarian carcinoma xenograft models .

Case Studies

Several case studies illustrate the practical applications of 6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine:

- Case Study 1: Anti-Diabetic Activity : A study evaluated derivatives for their α-glucosidase inhibitory activity. Results showed that certain modifications to the benzodioxane structure enhanced enzyme inhibition, indicating potential for developing new anti-diabetic agents .

- Case Study 2: Cancer Treatment : In a preclinical model, a benzodioxane derivative demonstrated significant growth inhibition in ovarian cancer cells. This was attributed to its ability to modulate critical signaling pathways involved in tumor growth .

- Case Study 3: Neuroprotective Effects : Molecular docking studies suggested that this compound could effectively bind to active sites of enzymes related to neurodegenerative diseases. This highlights its potential as a therapeutic agent for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physical properties of benzodioxine derivatives are highly dependent on substituent type and position. Key analogs include:

Table 1: Structural and Functional Comparison

Key Observations:

- TNBD : The introduction of nitro groups dramatically increases thermal stability (m.p. 286°C) and density, making it suitable for energetic materials .

- Sulfonamide Derivatives : Substitution with a 4-methylbenzenesulfonamide group enhances antibacterial activity, likely due to improved target binding .

- Stereochemical Variants: The configuration at the benzyloxy-hex-enyl chain in 2S-(1R/S) derivatives critically impacts enzyme selectivity. Molecular modeling and NOESY NMR confirmed distinct spatial arrangements, influencing interactions with dipeptidyl peptidase IV and carbonic anhydrase .

Pharmacological Activity

Enzyme Inhibition

- Antithrombotics: Derivatives with optimized regio-/stereochemistry balance thrombin inhibition (IC₅₀ ~0.1 µM) and fibrinogen GPIIb/IIIa binding (IC₅₀ ~1 µM), demonstrating the scaffold's versatility in multitarget therapies .

Antibacterial Activity

The sulfonamide derivative (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) showed activity against Gram-positive bacteria, attributed to sulfonamide’s disruption of folate synthesis .

Stereochemical and Conformational Effects

Stereochemistry profoundly influences bioactivity. For example:

Table 2: Stereochemical Impact on Activity

Molecular dynamics simulations and NOESY NMR revealed that the R-configuration positions the benzyloxy group closer to hydrophobic enzyme pockets, enhancing binding affinity .

Biological Activity

6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is a compound that belongs to the benzodioxane family, which is recognized for its diverse biological activities. This article explores the biological properties of this compound, focusing on its enzyme inhibitory effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a fused dioxole and benzene ring system, contributing to its chemical stability and reactivity. Its molecular formula is .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane moiety. Specifically, this compound has been evaluated for its activity against various enzymes:

- Alpha-Glucosidase Inhibition : This compound exhibited substantial inhibitory activity against yeast alpha-glucosidase. The inhibition mechanism is believed to involve competitive binding to the enzyme's active site, which prevents substrate hydrolysis .

- Acetylcholinesterase (AChE) Activity : Although weakly active against AChE, the compound's interaction with this enzyme suggests potential implications for neurodegenerative diseases like Alzheimer’s .

Anticancer Potential

The benzodioxane derivatives have shown promise in anticancer research. For instance, related compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 (liver cancer) | 2.5 |

| This compound | MCF7 (breast cancer) | 3.0 |

| This compound | SW1116 (colon cancer) | 1.8 |

These findings indicate that this compound may induce apoptosis in cancer cells through various mechanisms .

Study on Enzyme Inhibition

In a study aimed at synthesizing new sulfonamides with benzodioxane and acetamide moieties, researchers found that derivatives of this compound demonstrated significant inhibition of alpha-glucosidase. The study utilized both in vitro assays and in silico molecular docking to confirm these findings .

Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer properties of several benzodioxane derivatives. This compound was among those tested against multiple cancer cell lines. The results indicated that it effectively inhibited cell growth and proliferation in a dose-dependent manner .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.